molecular formula C16H11F4N5O B2664425 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 897623-52-8

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2664425
CAS No.: 897623-52-8
M. Wt: 365.292
InChI Key: WJPTUVDMBUVZKG-UHFFFAOYSA-N
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Description

“N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, a tetrazole group, and several fluorine atoms attached to different parts of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the fluorine atoms, and the coupling of the different parts of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR . The fluorine atoms in the molecule would be particularly useful in 19F NMR analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide and tetrazole groups could potentially undergo various reactions. The presence of fluorine atoms could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and characterization of compounds similar to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide, emphasizing the significance of fluorine atoms in modifying the chemical and biological properties of benzamide derivatives. For instance, studies on the disposition and metabolism of fluorine-containing compounds highlight the role of fluorine in influencing metabolic pathways and enhancing compound stability (Renzulli et al., 2011). Furthermore, the exploration of fluorine's impact on the synthesis of novel derivatives offers insights into the design of compounds with potential therapeutic applications (Wang et al., 2009).

Biological Interactions and Potential Applications

The investigation into the antipathogenic activity of thiourea derivatives containing fluorine atoms, including compounds structurally related to this compound, has demonstrated significant antimicrobial efficacy against various bacterial strains, indicating the potential of fluorinated benzamides in developing new antimicrobial agents (Limban et al., 2011). Additionally, the role of fluorinated compounds in the development of diagnostic and therapeutic agents is exemplified by the synthesis of fluorine-18 labeled antagonists for imaging applications, showcasing the utility of such compounds in medical research and diagnosis (Lang et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with specific biological targets to exert its effects. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to understand its properties, reactivity, and potential applications. It could also involve the development of new synthetic routes or the exploration of its use in various fields .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O/c17-12-5-7-13(8-6-12)25-14(22-23-24-25)9-21-15(26)10-1-3-11(4-2-10)16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPTUVDMBUVZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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